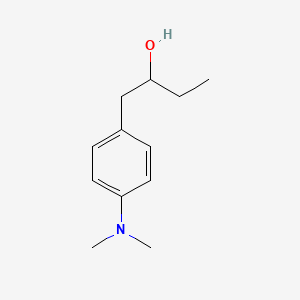

1-(4-(Dimethylamino)phenyl)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Dimethylamino)phenyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with a dimethylamino group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Dimethylamino)phenyl)butan-2-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to acidic work-up to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(Dimethylamino)phenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: 1-(4-(Dimethylamino)phenyl)butan-2-one.

Reduction: 1-(4-(Dimethylamino)phenyl)butane.

Substitution: 1-(4-(Dimethylamino)phenyl)butyl chloride or bromide.

Aplicaciones Científicas De Investigación

1-(4-(Dimethylamino)phenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.

Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mecanismo De Acción

The mechanism of action of 1-(4-(Dimethylamino)phenyl)butan-2-ol involves its interaction with specific molecular targets in biological systems. The dimethylamino group enhances its ability to interact with receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Comparación Con Compuestos Similares

4-(Dimethylamino)butan-2-ol: A structurally similar compound with a shorter carbon chain.

1-(4-(Dimethylamino)phenyl)propan-2-ol: Another analog with a different alkyl chain length.

Uniqueness: 1-(4-(Dimethylamino)phenyl)butan-2-ol stands out due to its specific combination of a butanol backbone and a dimethylamino-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

1-(4-(Dimethylamino)phenyl)butan-2-ol, often referred to as a derivative of phenylbutanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO, with a molecular weight of approximately 195.29 g/mol. The compound features a dimethylamino group attached to a phenyl ring, which is linked to a butanol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Ketones : The compound can be synthesized via the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride (LiAlH4).

- Alkylation Reactions : Alkylation of an appropriate amine with a butyric acid derivative can yield the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 15 | |

| Compound B | MCF-7 | 20 | |

| 1-(4-Dimethylamino)phenylbutan-2-ol | A549 | TBD | Current Study |

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : These compounds may interact with signaling pathways such as MAPK and PPARγ, which are crucial in cancer cell survival and proliferation.

Case Studies

- Study on HIV Protease Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of HIV protease. These findings suggest that the compound could serve as a lead structure for developing antiretroviral therapies .

- Antimicrobial Activity : Research indicates that derivatives exhibit antimicrobial properties against multidrug-resistant strains of bacteria, showcasing their potential in treating infections caused by resistant pathogens .

Propiedades

IUPAC Name |

1-[4-(dimethylamino)phenyl]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(14)9-10-5-7-11(8-6-10)13(2)3/h5-8,12,14H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENEEOGJHFETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.